5-[(Trimethylsilyl)oxy]isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NOSi |
|---|---|
Molecular Weight |
217.34 g/mol |
IUPAC Name |
isoquinolin-5-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3 |
InChI Key |
LPVLIOWGFDWNIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Trimethylsilyl Oxy Isoquinoline and Key Precursors
Strategies for the Construction and Functionalization of the Isoquinoline (B145761) Core
The formation of the isoquinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile routes to this scaffold. For the specific synthesis of 5-[(trimethylsilyl)oxy]isoquinoline, the critical step is the regioselective introduction of a functional group at the C-5 position, which is typically a hydroxyl group that serves as the precursor to the desired trimethylsilyloxy moiety.
Regioselective Functionalization at the C-5 Position
The introduction of a substituent at the C-5 position of the isoquinoline ring can be achieved through the use of appropriately substituted starting materials in classic isoquinoline syntheses. Electrophilic aromatic substitution on the isoquinoline ring itself typically occurs at the C-5 and C-8 positions, but direct hydroxylation is often challenging and may lead to mixtures of isomers and low yields. Therefore, building the ring with the desired C-5 functionality already in place is a more controlled and efficient strategy.
Approaches to Isoquinoline Ring System Formation
Two of the most prominent and relevant methods for the synthesis of the isoquinoline core, which can be adapted for the preparation of 5-hydroxyisoquinoline (B118818), are the Pomeranz–Fritsch reaction and the Bischler–Napieralski reaction. wikipedia.orgnrochemistry.comwikipedia.org
The Pomeranz–Fritsch Reaction: This reaction provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org To achieve the synthesis of 5-hydroxyisoquinoline, 3-hydroxybenzaldehyde is a logical starting material. wikipedia.org The reaction proceeds in two main stages: the formation of a benzalaminoacetal, followed by an acid-catalyzed cyclization to form the aromatic isoquinoline ring. organicreactions.org
The general scheme is as follows:
Condensation of 3-hydroxybenzaldehyde with a 2,2-dialkoxyethylamine to form the corresponding Schiff base (a benzalaminoacetal).
Acid-catalyzed cyclization of the intermediate, typically using strong acids like sulfuric acid, to yield 5-hydroxyisoquinoline. wikipedia.org
| Step | Reactants | Key Conditions | Product |
| 1 | 3-Hydroxybenzaldehyde, 2,2-Diethoxyethylamine | Heat | 3-[(2,2-Diethoxyethylimino)methyl]phenol |
| 2 | 3-[(2,2-Diethoxyethylimino)methyl]phenol | Concentrated H₂SO₄ | 5-Hydroxyisoquinoline |
The Bischler–Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. nrochemistry.comwikipedia.orgorganic-chemistry.org For the synthesis of 5-hydroxyisoquinoline, a β-(3-hydroxyphenyl)ethylamine derivative would be the required starting material.
The reaction sequence is as follows:
Acylation of β-(3-hydroxyphenyl)ethylamine to form the corresponding N-acyl derivative.
Cyclization of the amide using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydro-5-hydroxyisoquinoline. nrochemistry.comjk-sci.com
Dehydrogenation of the dihydroisoquinoline intermediate, for example, using a palladium catalyst, to afford 5-hydroxyisoquinoline.
| Step | Reactant | Reagent | Intermediate/Product |
| 1 | β-(3-Hydroxyphenyl)ethylamine | Acylating agent (e.g., Acetic anhydride) | N-[2-(3-Hydroxyphenyl)ethyl]acetamide |
| 2 | N-[2-(3-Hydroxyphenyl)ethyl]acetamide | POCl₃ or P₂O₅ | 5-Hydroxy-1-methyl-3,4-dihydroisoquinoline |
| 3 | 5-Hydroxy-1-methyl-3,4-dihydroisoquinoline | Pd/C, heat | 5-Hydroxy-1-methylisoquinoline |
Introduction of the Trimethylsilyl (B98337) Group to the 5-Oxy Position
Once 5-hydroxyisoquinoline is obtained, the final step is the introduction of the trimethylsilyl group to the hydroxyl moiety. This is a standard protection or functionalization reaction in organic synthesis.
Silylation Reagents and Optimized Reaction Conditions
The silylation of the hydroxyl group of 5-hydroxyisoquinoline can be achieved using various silylating agents. The choice of reagent and conditions depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups, although in the case of 5-hydroxyisoquinoline, the substrate is relatively simple.
Common silylating agents for this transformation include:
Trimethylsilyl Chloride (TMSCl): This is a highly reactive and common silylating agent. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. cmu.edu
Hexamethyldisilazane (HMDS): HMDS is a less reactive but very efficient silylating agent that produces ammonia as the only byproduct, which can be easily removed. cmu.eduut.ac.ir The reaction can often be catalyzed by a small amount of a protic or Lewis acid, or even a source of halide ions. cmu.edu
Optimized Reaction Conditions:
For the silylation of 5-hydroxyisoquinoline, typical conditions would involve reacting the substrate with an excess of the silylating agent in an inert aprotic solvent.
| Silylating Agent | Base/Catalyst | Solvent | Typical Conditions |
| Trimethylsilyl Chloride (TMSCl) | Triethylamine, Pyridine (B92270), or Imidazole | Dichloromethane, Chloroform, or Tetrahydrofuran | Stoichiometric amounts of base and TMSCl at room temperature. |
| Hexamethyldisilazane (HMDS) | Catalytic Trimethylsilyl Chloride, Iodine, or Silica Chloride | Neat or in a non-polar solvent (e.g., Toluene, Hexane) | Refluxing with the catalyst until the reaction is complete. cmu.eduut.ac.ir |
A representative procedure for the silylation of an alcohol using HMDS with a catalyst involves stirring the alcohol with HMDS in the presence of a catalytic amount of iodine or silica chloride at room temperature or with gentle heating. cmu.eduut.ac.ir The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
One-Pot and Multicomponent Synthesis Strategies
While the synthesis of this compound is most reliably achieved in a two-step sequence (isoquinoline formation followed by silylation), the development of one-pot and multicomponent reactions is a constant goal in modern synthetic chemistry to improve efficiency.
Currently, there are no well-established, high-yielding one-pot or multicomponent reactions specifically designed for the direct synthesis of this compound from simple precursors. Research in this area tends to focus on the assembly of more complex and highly substituted isoquinoline derivatives. The development of such a streamlined process for this specific molecule remains an area for future investigation.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in both the formation of the isoquinoline core and the silylation step.
In Isoquinoline Synthesis: The Bischler-Napieralski and Pomeranz-Fritsch reactions are acid-catalyzed. wikipedia.orgnrochemistry.com Modern advancements in isoquinoline synthesis often employ transition metal catalysis, for instance, palladium- or rhodium-catalyzed C-H activation/annulation reactions, to construct the isoquinoline scaffold. mdpi.com However, for the specific synthesis of a 5-hydroxy-substituted isoquinoline, the classic named reactions often provide a more direct route.
In Silylation: As mentioned, the silylation of 5-hydroxyisoquinoline with less reactive agents like HMDS is often facilitated by a catalyst. Catalysts such as iodine, silica chloride, or even small amounts of trimethylsilyl chloride can significantly accelerate the reaction rate. cmu.eduut.ac.ir
While direct catalytic C-H hydroxylation of the isoquinoline C-5 position is an attractive and atom-economical strategy, achieving high regioselectivity remains a significant challenge due to the presence of other reactive C-H bonds. nih.gov Therefore, the construction of the ring from a pre-functionalized precursor remains the more common and reliable approach.
Palladium-Catalyzed Coupling Reactions in Precursor Synthesis
Palladium catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like isoquinoline precursors. nobelprize.org These reactions are valued for their mild conditions and broad functional group compatibility. nobelprize.org Palladium-catalyzed cross-coupling reactions, C-H activation/annulation, and carbonylation reactions are particularly relevant for synthesizing substituted isoquinolines that can be converted to 5-hydroxyisoquinoline. mdpi.comacs.orgnih.gov
Transition-metal-catalyzed C-H functionalization/annulation has emerged as a sustainable and efficient strategy for building heterocyclic products. mdpi.com This approach allows for the formation of cyclic compounds from readily available precursors in a rapid and atom-economical manner. mdpi.com Palladium, rhodium, and ruthenium are among the most frequently used transition-metal catalysts for this type of transformation. mdpi.com
A general strategy involves the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters to produce 3,4-substituted hydroisoquinolinones, which can be further elaborated to the desired isoquinoline. mdpi.com The catalytic cycle is thought to begin with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent coordination and insertion of the allene lead to an intermediate that undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.com
Below is a table summarizing representative palladium-catalyzed reactions for the synthesis of isoquinoline precursors.
| Precursor(s) | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-methoxybenzamide, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-dihydroisoquinolin-1(2H)-ones | 53-87 | mdpi.com |
| 1-iodoisoquinoline, various amines, CO | Pd(OAc)₂/PPh₃ or Pd(OAc)₂/XantPhos | Isoquinoline-1-carboxamides | 55-89 | mdpi.com |
| o-Iodobenzaldehyde, terminal acetylenes | Palladium catalyst, then copper catalyst | Substituted isoquinolines | High | organic-chemistry.org |
| Benzylamines, allyl acetate (B1210297) | Palladium catalyst | 3-methylisoquinoline | - | nih.gov |
Other Metal-Catalyzed Methods
Beyond palladium, other transition metals such as ruthenium, rhodium, cobalt, and copper have proven effective in catalyzing the synthesis of isoquinoline derivatives. rsc.orgmdpi.com These metals offer alternative reactivity and can be more cost-effective in some cases.
Ruthenium-catalyzed C-H/N-N activation and annulation reactions provide an environmentally friendly route to isoquinolines. rsc.org For instance, a recyclable homogeneous ruthenium catalyst in polyethylene glycol (PEG-400) under microwave irradiation has been used for the synthesis of isoquinolines and isoquinolinones. rsc.org This method avoids the need for external oxidants and offers high yields and good substrate scope. rsc.org
Rhodium(III)-catalyzed C-H activation is another powerful tool for isoquinoline synthesis. acs.org For example, the reaction of O-acetyl ketoximes with alkynes can furnish isoquinolines. Other metals like manganese have also been employed in C-H activation strategies for isoquinoline synthesis. nih.gov
The following table presents examples of other metal-catalyzed reactions for the synthesis of isoquinoline precursors.
| Precursor(s) | Catalyst/Reagents | Product | Yield (%) | Reference |
| Dibenzoyl hydrazine, internal alkynes | Ru catalyst, KPF₆, PEG-400 | Isoquinolines | 62-92 | rsc.org |
| Aromatic ketoximes, alkynes | [{RuCl₂(p-cymene)}₂], NaOAc | Isoquinoline derivatives | Good to excellent | organic-chemistry.org |
| Hydrazones | Rh(III) catalyst | Substituted isoquinolines | High | acs.org |
| Aryl amidines, diazo compounds | Mn(I) catalyst | Aminoisoquinoline derivatives | - | nih.gov |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. researchgate.net Key considerations include the choice of solvents, energy consumption, and atom economy. researchgate.net
Solvent Selection and Energy Efficiency
The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov Ideal green solvents are non-toxic, renewable, and have a low environmental impact. Water, supercritical fluids, and bio-based solvents like polyethylene glycol (PEG) and ethyl levulinate are considered greener alternatives to traditional volatile organic compounds. mdpi.comnih.gov For instance, the use of PEG-400 as a solvent in ruthenium-catalyzed isoquinoline synthesis allows for catalyst recycling and reduces the environmental footprint. rsc.org Solvent-free reactions, where possible, represent the most environmentally benign option. researchgate.net
Energy efficiency is another key principle of green chemistry. acs.org Microwave-assisted synthesis has emerged as a valuable technique to enhance reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, can be significantly accelerated under microwave irradiation. mdpi.com Furthermore, developing catalytic systems that operate at lower temperatures contributes to energy savings. youtube.com
Atom Economy Considerations
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com Reactions with high atom economy are desirable as they generate less waste.
Traditional named reactions for isoquinoline synthesis often have poor atom economy. For example, the Bischler–Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride, generates significant inorganic waste. wikipedia.orgnrochemistry.com The reaction produces 3,4-dihydroisoquinolines which then need to be oxidized to the corresponding isoquinoline. wikipedia.org
Atom Economy of Bischler-Napieralski Reaction (Example):
Reaction: N-(2-Phenylethyl)acetamide → 1-Methyl-3,4-dihydroisoquinoline + H₂O
Reactants: N-(2-Phenylethyl)acetamide (C₁₀H₁₃NO, MW: 163.22 g/mol )
Desired Product: 1-Methyl-3,4-dihydroisoquinoline (C₁₀H₁₁N, MW: 145.20 g/mol )
By-product: Water (H₂O, MW: 18.02 g/mol )
Similarly, the Pomeranz–Fritsch reaction, which synthesizes isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine, also generates alcohol byproducts, reducing its atom economy. wikipedia.orgthermofisher.com
Atom Economy of Pomeranz–Fritsch Reaction (Example):
Reaction: Benzaldehyde + 2,2-Diethoxyethylamine → Isoquinoline + 2 Ethanol + Water
Reactants: Benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) + 2,2-Diethoxyethylamine (C₆H₁₅NO₂, MW: 133.19 g/mol )
Desired Product: Isoquinoline (C₉H₇N, MW: 129.16 g/mol )
By-products: 2 x Ethanol (C₂H₆O, MW: 46.07 g/mol ) + Water (H₂O, MW: 18.02 g/mol )
Atom Economy = (129.16 / (106.12 + 133.19)) * 100% ≈ 53.9%
In contrast, modern catalytic methods, such as C-H activation/annulation reactions, often exhibit higher atom economy as they can directly couple simple precursors without the need for pre-functionalization and stoichiometric reagents. mdpi.com These reactions are designed to maximize the incorporation of all materials used in the process into the final product.
Reactivity and Transformation of 5 Trimethylsilyl Oxy Isoquinoline
Chemical Transformations Involving the Silyloxy Moiety
The trimethylsilyl (B98337) (TMS) ether group in 5-[(trimethylsilyl)oxy]isoquinoline is a key functional handle that can be readily cleaved or involved in rearrangements, paving the way for further molecular modifications.
The cleavage of the silicon-oxygen bond, known as desilylation, is a fundamental transformation of this compound. This reaction is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source or acid, to yield 5-hydroxyisoquinoline (B118818). This deprotection step is often the gateway to a variety of derivatization reactions at the 5-position.
A common strategy involves the use of reagents like potassium trimethylsilanolate (KOTMS) at low loadings, which can effectively catalyze the cleavage of C-, N-, O-, and S-Si bonds in various organosilanes under additive-free and mild conditions. organic-chemistry.org Another method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the smooth desilylation of terminal acetylenic TMS groups. organic-chemistry.org For instance, the deprotection of trimethylsilyl ethers can also be accomplished oxidatively using potassium permanganate (B83412) supported on alumina (B75360) under solvent-free conditions. researchgate.net
Once the hydroxyl group is unmasked, it can be converted into other functional groups. For example, the synthesis of various substituted isoquinolines can be achieved through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by trapping with electrophiles. nih.gov This highlights the potential for derivatization after revealing the reactive hydroxyl group.
Table 1: Reagents for Desilylation of Silyl (B83357) Ethers
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| Potassium trimethylsilanolate (KOTMS) | Mild, additive-free | Various organosilanes (C-, N-, O-, S-Si bonds) | organic-chemistry.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Mild | Terminal acetylenic TMS groups | organic-chemistry.org |
| Potassium permanganate/Alumina | Solvent-free | Trimethylsilyl ethers | researchgate.net |
While specific silicon-mediated rearrangements involving this compound are not extensively documented in the provided context, the general principles of silicon-mediated reactions can be inferred. The silicon atom, through its interaction with adjacent functional groups, can facilitate rearrangements that might not be accessible through other synthetic routes. These transformations often proceed through intermediates where the silicon atom stabilizes a charge or a transition state, thereby directing the outcome of the reaction.
Electrophilic and Nucleophilic Reactions of the Isoquinoline (B145761) Nucleus
The isoquinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being influenced by the electronic nature of the ring and the directing effects of existing substituents.
Electrophilic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. imperial.ac.uk For isoquinoline itself, nitration, for example, predominantly yields the 5-nitro and 8-nitro isomers. imperial.ac.uk The presence of the silyloxy group at the 5-position would be expected to further activate the benzene ring towards electrophilic attack, although specific studies on this compound were not found.
Nucleophilic substitution, on the other hand, is favored at positions C1 and C3 of the pyridine ring, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-type intermediate. imperial.ac.uk For the isoquinoline core, nucleophilic attack is generally more facile at the C1 position than at C3. imperial.ac.uk In the context of substituted isoquinolines, nucleophilic aromatic substitution (SNAr) is a widely used method. For example, in 2,4-dichloroquinazolines, nucleophilic attack by amines consistently occurs at the 4-position, demonstrating high regioselectivity. mdpi.com Similarly, in isoquinoline-5,8-diones, nucleophilic displacement of a leaving group is often favored at the C7 position. thieme-connect.de
The regioselectivity of these reactions is a crucial aspect, often dictated by the stability of the intermediates formed during the reaction. d-nb.info Under basic conditions, steric factors often control the site of attack, whereas under acidic conditions, electronic factors and the stability of carbocation-like intermediates become more dominant. d-nb.info
Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this regard. nih.gov After conversion of the silyloxy group to a more reactive triflate or halide, this scaffold can participate in a variety of coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. snnu.edu.cn It is a versatile method for creating C-C bonds. For instance, brominated quinazoline (B50416) derivatives have been successfully coupled with various boronic acids in high yields using a palladium acetate (B1210297) catalyst. nih.gov The reaction has also been applied to the synthesis of tetrazolo[5,1-a]isoquinolines. researchgate.net Notably, even challenging substrates like pentafluorophenylboronic acid can undergo Suzuki-Miyaura coupling under specific conditions employing a combination of cesium fluoride and silver oxide. researchgate.netnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net It is a cornerstone in the synthesis of conjugated systems. nih.gov A copper-free Sonogashira coupling has been developed for the synthesis of novel inhibitors of human lactate (B86563) dehydrogenase. nih.gov The reaction is also used to synthesize alkynyl derivatives of quinoline-5,8-dione. researchgate.net The mechanism typically involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper acetylide (in the traditional protocol) or direct reaction with the alkyne (in copper-free variants), and subsequent reductive elimination. researchgate.netnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an alkene with an aryl or vinyl halide. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the alkenylation of arenes. chemrxiv.org Palladium catalysts are typically used, and the reaction proceeds through a sequence of oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.com The Heck reaction has been utilized in the synthesis of substituted isoquinolines, where an alkenyl-palladium intermediate is formed at the 4-position of the isoquinoline core, allowing for further substitution. researchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst System (Example) | Key Features | References |
| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide or Triflate | Pd(OAc)₂, Na₂CO₃ | Versatile C-C bond formation, tolerant of many functional groups. | snnu.edu.cnnih.gov |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | [DTBNpP]Pd(crotyl)Cl (air-stable precatalyst) | Forms C(sp²)-C(sp) bonds, creates conjugated systems. | nih.gov |
| Heck | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, NaOAc | Alkenylation of aryl/vinyl halides, forms new C-C bonds with stereocontrol. | organic-chemistry.orgyoutube.comresearchgate.net |
Cycloaddition and Pericyclic Reactions Involving the Compound
Cycloaddition and pericyclic reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. The participation of aromatic systems like isoquinoline in such reactions often requires specific activation or proceeds under particular reaction conditions. The electron-rich nature of this compound, conferred by the silyloxy group, suggests its potential as a partner in certain cycloaddition reactions.
Diels-Alder reactions, a class of [4+2] cycloadditions, typically involve an electron-rich diene and an electron-deficient dienophile. While the isoquinoline core itself is not a classic diene, derivatives can be designed to participate in such reactions. For instance, isoquinolinones have been shown to undergo photoinduced [2+2] cycloaddition reactions with electron-deficient alkenes. rsc.org The increased electron density in this compound could enhance its reactivity as the electron-rich component in inverse-electron-demand Diels-Alder reactions, where it would act as the diene partner reacting with an electron-deficient dienophile.
Furthermore, 1,3-dipolar cycloadditions involving azomethine imines derived from isoquinolines are a known strategy for synthesizing tetrahydroisoquinoline derivatives. nih.gov The 5-[(trimethylsilyl)oxy] substituent would likely influence the electronic properties of the dipole and its subsequent reactivity with various dipolarophiles. The electron-donating silyloxy group could increase the HOMO energy of the isoquinoline-derived dipole, potentially accelerating the reaction with electron-poor alkenes.
The stereoelectronic effects of substituents on the isoquinoline ring can also play a crucial role in the outcome of cycloaddition reactions. For example, the reactivity of aza-dienes in aza-Diels-Alder cycloadditions with benzyne (B1209423) can be diminished by certain aryl groups due to stereoelectronic effects. acs.org The bulky trimethylsilyl group, in addition to its electronic influence, could exert steric hindrance, affecting the approach of the reacting partner and influencing the stereoselectivity of the cycloaddition.
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Role of this compound | Potential Reaction Partners |
| Inverse-Electron-Demand Diels-Alder | Electron-rich diene | Electron-deficient alkenes/alkynes |
| [3+2] Cycloaddition | Component of a 1,3-dipole | Electron-poor dipolarophiles |
| Photoinduced [2+2] Cycloaddition | Electron-rich alkene component | Electron-deficient alkenes |
Chemo- and Stereoselective Transformations
Chemoselectivity and stereoselectivity are fundamental concepts in organic synthesis, enabling the precise modification of multifunctional molecules. masterorganicchemistry.com In the context of this compound, these principles would govern the selective transformation of one functional group in the presence of others and the controlled formation of a specific stereoisomer.
The molecule presents several reactive sites: the nitrogen atom of the isoquinoline ring, the aromatic C-H bonds, and the silicon-oxygen bond of the trimethylsilyloxy group. Chemoselective transformations would aim to target one of these sites specifically. For example, N-alkylation or N-oxidation would occur at the nitrogen atom. The trimethylsilyloxy group is susceptible to cleavage under acidic or fluoride-containing conditions to reveal a hydroxyl group, which could then be further functionalized. This deprotection represents a key chemoselective transformation.
Stereoselective reactions involving this compound would be relevant in processes that create new chiral centers. For instance, in a cycloaddition reaction where the isoquinoline ring participates, the facial selectivity of the approach of the other reactant would determine the stereochemical outcome. The bulky trimethylsilyloxy group at the 5-position could act as a stereodirecting element, favoring the formation of one diastereomer over another by sterically hindering one face of the molecule.
Asymmetric synthesis of isoquinoline alkaloids often relies on highly stereoselective reactions. acs.org While no specific stereoselective reactions of this compound are documented, one can envision its use as a precursor in such syntheses. For example, a stereoselective reduction of the pyridine ring would lead to a chiral tetrahydroisoquinoline derivative. The nature and position of the substituent at C5 would likely influence the stereochemical course of such a reduction, especially if a chiral catalyst is employed that can interact with the silyloxy group or the nitrogen atom.
Table 3: Potential Chemo- and Stereoselective Transformations
| Transformation Type | Target Site/Reaction | Controlling Factors |
| Chemoselective | ||
| N-Functionalization | Nitrogen atom | Electrophilicity of the reagent |
| O-Desilylation | Trimethylsilyloxy group | Acidic conditions or fluoride source |
| C-H Functionalization | Aromatic C-H bonds | Catalyst and directing group effects |
| Stereoselective | ||
| Cycloaddition | Pyridine or benzene ring | Steric hindrance from the 5-OTMS group |
| Asymmetric Reduction | Pyridine ring | Chiral catalyst, substrate-catalyst interaction |
Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Elucidation of 5 Trimethylsilyl Oxy Isoquinoline
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For 5-[(Trimethylsilyl)oxy]isoquinoline, the molecular formula is C₁₂H₁₅NOSi. HRMS, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be used to confirm this composition. The analysis would focus on identifying the protonated molecule, [M+H]⁺.
Table 1: HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) |
|---|
This table contains hypothetical but realistic data for illustrative purposes.
Beyond molecular formula confirmation, the fragmentation pattern observed in mass spectrometry provides structural information. Common fragmentation pathways for trimethylsilyl (B98337) ethers involve the loss of a methyl group (•CH₃, a loss of ~15 Da) or cleavage of the Si-O bond. orgsyn.org The isoquinoline (B145761) core itself has a characteristic fragmentation pattern that would also be present. chemicalbook.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional ¹H and ¹³C NMR provide primary information, advanced techniques are required for complete and unambiguous assignment.
Two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations between nuclei, which is critical for mapping the complex structure of molecules like this compound. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the isoquinoline ring system, COSY would show correlations between H-6 and H-7, and between H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is used to assign the carbon signals based on the already-assigned proton signals. For instance, the signal for the nine protons of the trimethylsilyl group would correlate to a single carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different parts of the molecule. Key expected correlations for this compound would include a correlation from the trimethylsilyl (TMS) protons to the C-5 carbon of the isoquinoline ring (via the Si-O-C₅ linkage) and correlations from the aromatic protons to neighboring carbons, confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected by bonds. It can be used to confirm stereochemistry and conformation. For this molecule, a NOESY spectrum could show a correlation between the TMS protons and the H-4 and H-6 protons on the isoquinoline ring, providing information about the preferred orientation of the silyloxy group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations from ¹H |
|---|---|---|---|
| 1 | ~8.9 - 9.2 | ~152.0 | H-3, H-8 |
| 3 | ~7.5 - 7.7 | ~143.0 | H-1, H-4 |
| 4 | ~8.0 - 8.2 | ~120.0 | H-3, C-5, C-8a |
| 5 | - | ~155.0 | H-4, H-6, TMS Protons |
| 6 | ~7.2 - 7.4 | ~110.0 | H-7, H-8, C-4a, C-5 |
| 7 | ~7.6 - 7.8 | ~129.0 | H-6, H-8 |
| 8 | ~7.9 - 8.1 | ~127.0 | H-1, H-7, C-4a, C-8a |
| 4a | - | ~129.5 | H-4, H-6, H-8 |
| 8a | - | ~135.0 | H-1, H-4, H-7 |
Note: Predicted chemical shifts are estimates based on data for isoquinoline and related silylated compounds. researchgate.netrsc.org
Should this compound exist in a crystalline form, solid-state NMR (SSNMR) would offer profound insights into its structure and packing that are not available from solution-state NMR. SSNMR is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties.
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), SSNMR can provide high-resolution spectra of solid samples. The chemical shifts in SSNMR are highly sensitive to the local electronic environment, including intermolecular interactions like π-stacking of the isoquinoline rings. Therefore, different polymorphs would yield distinct ¹³C SSNMR spectra, allowing for their identification and characterization.
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes within a molecule, such as conformational changes or rotations around single bonds. For this compound, a potential dynamic process is the rotation around the C₅-O bond.
If the rotation is slow on the NMR timescale at low temperatures, separate signals might be observed for atoms that are chemically equivalent at room temperature (e.g., if the TMS group's rotation relative to the ring becomes hindered). By analyzing the changes in the spectra as the temperature is increased (e.g., peak broadening, coalescence, and sharpening), the energy barrier for this rotation could be calculated. This would provide valuable data on the conformational flexibility of the silyloxy substituent.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and can also provide information about conformation and intermolecular interactions. thieme-connect.de
The spectrum of this compound would be a composite of the vibrations from the isoquinoline core and the trimethylsilyloxy group.
Table 3: Expected Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Isoquinoline) |
| ~2960, 2870 | C-H Stretch | Aliphatic (CH₃ of TMS) |
| ~1620-1500 | C=C / C=N Stretch | Aromatic Ring Skeletal |
| ~1460 | CH₃ Asymmetric Bend | TMS Group |
| ~1250 | CH₃ Symmetric Bend (Umbrella) | TMS Group |
| ~1100-1000 | Si-O-C Asymmetric Stretch | Silyl (B83357) Ether |
| ~840, 750 | Si-C Rocking / Stretch | TMS Group |
Note: Frequencies are approximate and based on data for related compounds like alkoxysilanes and isoquinoline. rsc.orgnist.gov
The strong band around 1250 cm⁻¹ is particularly characteristic of the Si-(CH₃)₃ group. The Si-O-C stretch is also a key indicator of the silyl ether linkage. In the solid state, shifts in these frequencies, particularly the out-of-plane bending modes, can indicate specific crystal packing arrangements.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique would yield a complete picture of its molecular and supramolecular structure.
The analysis would provide:
Unambiguous Connectivity: Confirming the bonding arrangement determined by NMR.
Precise Molecular Geometry: Providing high-precision data on bond lengths, bond angles, and torsion angles. For example, it would reveal the exact angle of the C₅-O-Si bond and the torsion angle describing the orientation of the TMS group relative to the plane of the isoquinoline ring.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice. This analysis would identify non-covalent interactions such as π-π stacking between the aromatic isoquinoline rings of adjacent molecules or C-H···π interactions, which govern the crystal's architecture. nih.gov
This detailed structural information is crucial for understanding the material's physical properties and for rational drug design if the molecule is being investigated for pharmaceutical applications. nih.gov
Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC-MS, LC-MS with advanced detection)
The assessment of purity and the real-time monitoring of the synthesis of this compound are critical aspects of its chemical characterization. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), equipped with advanced detection technologies, are powerful analytical techniques widely employed for these purposes. These methods offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound, as well as any impurities or reaction intermediates.
The derivatization of 5-hydroxyisoquinoline (B118818) to its trimethylsilyl ether is a key step that renders the otherwise polar and less volatile molecule suitable for GC analysis. mdpi.com Silylation replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases the volatility and thermal stability of the compound. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like this compound. The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.
For the analysis of silylated aromatic compounds, a non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically employed. mdpi.com The temperature program is optimized to ensure good separation between the analyte, residual silylating agents, and any byproducts.
A hypothetical GC-MS analysis of a sample containing this compound could present the following parameters:
Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 60 °C (1 min hold), then 15 °C/min to 300 °C (5 min hold) |
| Injection Mode | Splitless |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak ([M]⁺) at m/z 217, corresponding to its molecular weight. Key fragmentation patterns would arise from the cleavage of the trimethylsilyl group and the isoquinoline ring. The base peak is often the molecular ion for aromatic compounds. nih.gov A significant fragment would be observed at m/z 202, corresponding to the loss of a methyl group ([M-15]⁺). Another characteristic fragment would be the trimethylsilyl cation at m/z 73. The isoquinoline cation itself may also be observed at m/z 129. nih.gov
Table 2: Predicted Major Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M-CH₃]⁺ |
| 145 | [M-Si(CH₃)₃+H]⁺ (Hydroxyisoquinoline cation) |
| 129 | [C₉H₇N]⁺ (Isoquinoline cation) |
| 73 | [Si(CH₃)₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a valuable alternative, particularly for monitoring the synthesis reaction of this compound directly from the reaction mixture, where the polarity of the components can vary significantly. It is also useful for analyzing thermally labile compounds. In reversed-phase LC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
For the analysis of isoquinoline alkaloids and their derivatives, a gradient elution is often employed to achieve optimal separation. sci-hub.seacs.org The mobile phase typically consists of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, and an organic component like acetonitrile (B52724) or methanol. nih.gov
A potential LC-MS method for reaction monitoring could be as follows:
Table 3: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
| Scan Range | m/z 50-600 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
In positive mode ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]⁺, at m/z 218. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, confirming the identity of the compound with high confidence. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the precursor ion and analyzing the resulting product ions. sci-hub.se The fragmentation in ESI is generally softer than in EI, leading to less extensive fragmentation and a more prominent protonated molecule peak.
The combination of these advanced chromatographic and mass spectrometric techniques provides a comprehensive toolkit for the detailed analysis of this compound, ensuring its purity and facilitating the optimization of its synthesis.
Theoretical and Computational Studies of 5 Trimethylsilyl Oxy Isoquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic nature of molecules. For the parent isoquinoline (B145761) molecule, DFT studies have provided a solid foundation for understanding its properties. figshare.comresearchgate.netresearchgate.net These studies serve as a crucial reference point for elucidating the impact of the 5-[(trimethylsilyl)oxy] substituent.
Electronic Structure, Molecular Orbitals, and Charge Distribution
The electronic characteristics of 5-[(Trimethylsilyl)oxy]isoquinoline are fundamentally governed by the interplay between the aromatic isoquinoline core and the electron-donating trimethylsilyloxy group. The introduction of this substituent at the 5-position significantly modulates the electronic landscape of the parent isoquinoline.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity and electronic properties. For the unsubstituted isoquinoline, the HOMO and LUMO energies have been calculated to be approximately -5.581 eV and 1.801 eV, respectively, resulting in a HOMO-LUMO gap of 3.78 eV. figshare.com The presence of the electron-donating trimethylsilyloxy group is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap suggests that this compound would be more readily excitable compared to its parent compound. nih.gov
The charge distribution across the molecule is also significantly altered. The oxygen atom of the silyloxy group, being highly electronegative, will draw electron density, while the silicon atom will be electropositive. This polarization, coupled with the electron-donating effect of the trimethylsilyl (B98337) group, will influence the charge distribution within the isoquinoline ring system, impacting its reactivity towards electrophiles and nucleophiles.
| Property | Isoquinoline (Calculated) | This compound (Predicted Effect) |
| HOMO Energy | -5.581 eV figshare.com | Increased (less negative) |
| LUMO Energy | 1.801 eV figshare.com | Relatively stable |
| HOMO-LUMO Gap | 3.78 eV figshare.com | Decreased |
| Dipole Moment | 2.004 D figshare.comresearchgate.net | Increased |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of new compounds.
NMR Chemical Shifts: The calculated ¹H and ¹³C NMR chemical shifts for the parent isoquinoline show good agreement with experimental data. figshare.com For this compound, the trimethylsilyl group would introduce a characteristic signal in the upfield region of the ¹H NMR spectrum. The electron-donating nature of the silyloxy group would also be expected to cause an upfield shift (increased shielding) for the protons and carbons of the isoquinoline ring, particularly those in close proximity to the substituent.
Vibrational Frequencies: The vibrational spectrum (FT-IR and Raman) of isoquinoline has been thoroughly analyzed using DFT calculations. researchgate.net The introduction of the trimethylsilyloxy group would introduce new vibrational modes associated with the Si-O and Si-C bonds. These can be computationally predicted to aid in the experimental identification of the compound.
| Spectroscopic Data | Parent Isoquinoline (Calculated/Experimental) | This compound (Predicted Features) |
| ¹H NMR | Characteristic aromatic signals figshare.com | Additional upfield signal for TMS protons; upfield shift of some aromatic protons. |
| ¹³C NMR | Aromatic carbon signals figshare.com | Additional signal for TMS carbons; upfield shift of some aromatic carbons. |
| FT-IR | C-H, C=C, C=N stretching and bending modes researchgate.net | Additional strong bands for Si-O and Si-C stretching. |
Analysis of Aromaticity and Stability
The thermodynamic stability of this compound can be assessed by calculating its heat of formation. nih.gov The silylation of the hydroxyl group to form a silyl (B83357) ether is a common protection strategy in organic synthesis, indicating that the resulting silyl ether is generally a stable entity under many conditions. youtube.com
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound. The trimethylsilyl group, with its three methyl groups, can rotate around the Si-O bond. MD simulations would allow for the exploration of the rotational energy barrier and the preferred conformations of this group relative to the planar isoquinoline ring. These simulations can also model the interactions of the molecule with solvents or other molecules, which is crucial for understanding its behavior in solution and its potential for forming intermolecular interactions.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen atom, computational methods can be used to map out the potential energy surface. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathways. For instance, the regioselectivity of electrophilic attack on the isoquinoline ring can be rationalized by analyzing the calculated charge distributions and the stability of the intermediate carbocations.
Structure-Reactivity Relationship Studies via Computational Models
By systematically modifying the structure of this compound in silico and calculating various quantum chemical descriptors, it is possible to establish structure-reactivity relationships. For example, by substituting the methyl groups on the silicon atom with other alkyl or aryl groups, one could computationally study how these changes affect the electronic properties and reactivity of the molecule. These computational models can guide the design of new isoquinoline derivatives with tailored properties for specific applications.
Applications of 5 Trimethylsilyl Oxy Isoquinoline in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Molecules
5-[(Trimethylsilyl)oxy]isoquinoline serves as a highly adaptable scaffold for the construction of intricate molecular architectures, particularly in the synthesis of naturally occurring isoquinoline (B145761) alkaloids and their analogues. thieme-connect.deresearchgate.net The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the hydroxyl functionality at the 5-position of the isoquinoline ring. This protection strategy is crucial in multi-step syntheses, allowing for selective reactions at other positions of the molecule without affecting the hydroxyl group.
The TMS ether can be readily cleaved under mild conditions to afford 5-hydroxyisoquinoline (B118818), which is a versatile precursor for a wide array of derivatives. The hydroxyl group can be further functionalized to introduce various substituents, thereby enabling the synthesis of a diverse library of compounds. For instance, the synthesis of polysubstituted isoquinolines, which are often challenging to prepare, can be facilitated by using silyl-protected isoquinoline intermediates. harvard.edu The trimethylsilyl group can also act as a leaving group in certain cross-coupling reactions, providing a regioselective route to functionalized isoquinolines.
The isoquinoline nucleus itself is a prominent feature in numerous biologically active natural products, including the anti-cancer agent Ecteinascidin 743 and the vasodilator Papaverine. thieme-connect.de The ability to introduce and modify substituents on the isoquinoline core, facilitated by intermediates like this compound, is therefore of significant interest in medicinal chemistry and drug discovery.
Table 1: Examples of Complex Molecules Derived from Isoquinoline Scaffolds
| Compound Name | Classification | Key Synthetic Precursor |
| Papaverine | Isoquinoline Alkaloid | Substituted Isoquinoline |
| Ecteinascidin 743 | Marine Natural Product | Tetrahydroisoquinoline units |
| Lamellarin B | Marine Natural Product | Substituted Isoquinoline |
This table presents examples of complex molecules containing the isoquinoline scaffold, highlighting the importance of versatile isoquinoline building blocks in their synthesis.
Precursor in the Development of Specialty Chemicals and Agrochemical Intermediates
The isoquinoline framework is a key component in a variety of specialty chemicals and agrochemical agents. While direct applications of this compound as a precursor in these fields are not extensively documented, its role as a source of 5-hydroxyisoquinoline and its derivatives suggests its potential in this area. Hydroxyquinolines and their derivatives are known to possess a range of biological activities, making them attractive targets for the development of new agrochemicals.
The functionalization of the isoquinoline core can lead to the discovery of novel herbicides, fungicides, and insecticides. The strategic introduction of various substituents, made possible through the use of versatile intermediates like this compound, allows for the fine-tuning of the biological activity and physical properties of the resulting compounds. The development of efficient synthetic routes to functionalized aminoquinolines, for example, has been a focus of research for creating new antiplasmodial and antifungal agents. nih.gov
Applications in Polymer Chemistry and Advanced Materials Development
Isoquinoline-containing polymers have emerged as a promising class of materials with potential applications in optoelectronics and other advanced technologies. researchgate.net The incorporation of the rigid and aromatic isoquinoline unit into a polymer backbone can impart desirable thermal and electronic properties. While specific examples of polymers derived directly from this compound are not prevalent in the literature, the general principles of polymer synthesis suggest its potential as a monomer.
The trimethylsilyloxy group could be converted to other polymerizable functionalities, or the isoquinoline ring itself could be incorporated into the polymer chain. Aromatic polymers containing heterocyclic rings are known for their high thermal stability. titech.ac.jp The synthesis of polymers containing styrylquinoline moieties has been reported, and these materials exhibit interesting photophysical properties. researchgate.net Furthermore, coordination polymers based on isoquinoline-5-carboxylate and copper(II) have been synthesized, demonstrating the utility of functionalized isoquinolines in creating novel metal-organic frameworks. polimi.it The development of such materials opens up possibilities for applications in gas storage, catalysis, and sensing.
Table 2: Potential Applications of Isoquinoline-Containing Polymers
| Polymer Type | Potential Application | Key Property |
| Aromatic Polycyanurates | High-performance materials | Thermal stability |
| Styrylquinoline Polymers | Optoelectronics | Photoluminescence |
| Isoquinoline-based Coordination Polymers | Gas storage, Catalysis | Porosity, Metal-ligand interactions |
This table outlines potential applications for polymers incorporating the isoquinoline moiety, based on the known properties of related polymer systems.
Utilization in Catalysis as a Ligand Precursor or Organocatalyst Scaffold
Isoquinoline derivatives have been widely explored as ligands for transition metal catalysts and as scaffolds for the development of organocatalysts. nih.govnih.gov The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting catalyst.
While there is no direct report of this compound being used as a ligand precursor, its conversion to 5-hydroxyisoquinoline provides a handle for the introduction of various coordinating groups. For instance, the hydroxyl group could be used to attach phosphine, amine, or other functionalities known to coordinate with transition metals. The design of novel ligands is a crucial aspect of developing new and efficient catalytic systems for a wide range of organic transformations. Transition metal complexes with isatinimine Schiff base ligands and 8-hydroxyquinoline (B1678124) have been synthesized and characterized, showcasing the versatility of quinoline-type ligands. researchgate.net
In the realm of organocatalysis, the rigid isoquinoline scaffold can serve as a platform for the construction of chiral catalysts. The defined stereochemistry of the scaffold can be used to induce asymmetry in chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Emerging Research Directions and Future Outlook for 5 Trimethylsilyl Oxy Isoquinoline
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of 5-[(trimethylsilyl)oxy]isoquinoline into automated synthesis and flow chemistry platforms represents a significant leap forward in the efficient and scalable production of complex isoquinoline-based molecules. Flow chemistry, a process where chemical reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and the ability to scale up production by simply running the system for a longer duration. youtube.com
The use of automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives. This is particularly advantageous in drug discovery and materials science, where a large number of compounds need to be synthesized and tested. The precise control over parameters like temperature, pressure, and residence time in flow reactors enables the optimization of reactions involving sensitive reagents like this compound. youtube.com This leads to higher yields, purities, and a reduction in waste compared to traditional batch methods. youtube.com The continuous nature of flow chemistry also facilitates multi-step syntheses by allowing the direct "telescoping" of reaction sequences without the need for isolating intermediates. uc.pt
Key Advantages of Flow Chemistry for this compound Derivatives:
| Feature | Benefit in Synthesis |
| Enhanced Heat Transfer | Allows for rapid heating and cooling, enabling precise temperature control crucial for managing the reactivity of the silyl (B83357) ether. youtube.com |
| Improved Mixing | Efficient mixing in microreactors ensures homogeneity, leading to more consistent product formation and fewer side reactions. youtube.com |
| Increased Safety | The small reaction volumes inherent to flow chemistry minimize the risks associated with potentially hazardous reactions or reagents. youtube.com |
| Scalability | Production can be easily scaled by extending the operation time or by running multiple reactors in parallel. youtube.com |
| Automation | Integration with automated systems allows for rapid optimization of reaction conditions and the synthesis of compound libraries. sci-hub.se |
Exploration of Novel Reaction Pathways and Catalyst Development
The reactivity of the trimethylsilyl (B98337) enol ether functional group in this compound opens up a vast landscape for exploring novel reaction pathways. Researchers are actively developing new catalytic systems to unlock the full synthetic potential of this versatile building block. The silyl enol ether can act as a nucleophile, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Recent research has focused on transition-metal-catalyzed cross-coupling reactions, where the silyloxy group can be transformed into other functional groups or used as a handle for further molecular elaboration. For instance, palladium-catalyzed and copper-catalyzed reactions are being investigated to introduce aryl, alkyl, and other substituents at the 5-position of the isoquinoline (B145761) core. nih.gov Furthermore, the development of enantioselective catalytic systems is a major goal, aiming to produce chiral isoquinoline derivatives with high stereocontrol, which is of paramount importance in medicinal chemistry. nih.gov
Organocatalysis also presents a promising avenue, offering a metal-free alternative for asymmetric transformations. Chiral Brønsted acids or Lewis bases could potentially be employed to protonate the silyl enol ether enantioselectively, leading to the formation of chiral ketones after hydrolysis. The exploration of photochemical and electrochemical methods is also gaining traction, offering green and efficient alternatives to traditional synthetic methods.
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The ability to precisely modify the structure of this compound allows for the design and synthesis of advanced derivatives with tailored reactivity. By introducing various substituents on the isoquinoline ring or by modifying the silyl group, chemists can fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity in subsequent transformations.
For example, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the nucleophilicity of the silyl enol ether. This, in turn, influences the outcome of reactions and allows for selective functionalization at different positions of the isoquinoline scaffold. The development of derivatives with specific functionalities can lead to the creation of novel isoquinoline-based compounds with potential applications as pharmaceuticals, agrochemicals, or functional materials. thalesnano.comtechnologynetworks.com The synthesis of such derivatives often involves multi-step sequences where the trimethylsilyl group acts as a protecting group for the hydroxyl function, which can be cleaved at a later stage to reveal the final product.
Examples of Potential Advanced Derivatives:
| Derivative Class | Potential Application | Rationale for Design |
| Fluorinated Isoquinolines | Medicinal Chemistry | Introduction of fluorine can enhance metabolic stability and binding affinity. nih.gov |
| Chiral Isoquinoline Alkaloids | Asymmetric Catalysis | The isoquinoline core can serve as a scaffold for chiral ligands. nih.gov |
| Polymerizable Isoquinolines | Materials Science | Incorporation of polymerizable groups for the synthesis of functional polymers. |
| Photoactive Isoquinolines | Organic Electronics | Introduction of chromophores for applications in OLEDs or sensors. |
Interdisciplinary Research with Materials Science and Engineering
The unique electronic and structural features of the isoquinoline core make this compound and its derivatives attractive candidates for interdisciplinary research in materials science and engineering. The planar, aromatic nature of the isoquinoline ring system suggests potential applications in the field of organic electronics. sigmaaldrich.com
Derivatives of this compound could be explored as building blocks for the synthesis of novel organic semiconductors. sigmaaldrich.com By incorporating this moiety into conjugated polymers or small molecules, it may be possible to develop materials with tailored electronic properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.com The ability to functionalize the isoquinoline core provides a means to tune the material's solubility, morphology, and electronic energy levels.
Furthermore, the nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing. The silyloxy group can also serve as a reactive handle for grafting these molecules onto surfaces, leading to the development of functionalized materials with tailored surface properties.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5-[(Trimethylsilyl)oxy]isoquinoline, and how is its purity confirmed?
- Methodological Answer : The compound is synthesized via silylation of the hydroxyl group in isoquinoline derivatives using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., triethylamine). Purification typically involves column chromatography with chloroform-methanol mixtures (30:1 v/v) . Purity is validated using HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming silyl ether formation.
- HPLC : Quantifies purity and detects impurities.
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., Si-O-C stretches at ~1100 cm⁻¹).
Protocols should adhere to standardized reporting formats to ensure reproducibility .
Q. How does this compound behave under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For analogs like 5-Quinoxalinol, decomposition occurs above 100°C, producing carbon and nitrogen oxides . Storage recommendations include inert atmospheres (argon), desiccated environments, and avoidance of oxidizers. Long-term stability tests (e.g., accelerated aging at 40°C/75% RH) are advised to predict shelf life .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Apply factorial design to variables like reaction time, temperature, and reagent ratios. For example:
- Central Composite Design : Tests interactions between TMSCl concentration and base strength.
- Response Surface Methodology : Models yield as a function of solvent polarity and catalyst loading.
Statistical software (e.g., Minitab, JMP) identifies optimal conditions while minimizing experimental runs . Computational feedback loops (e.g., ICReDD’s quantum chemical calculations) further refine parameters .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations analyze electron density and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA models transition states in silyl ether cleavage or cross-coupling reactions. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .
Q. How can contradictory data on the compound’s hydrolytic stability be resolved?
- Methodological Answer : Cross-reference studies using:
- Controlled Hydrolysis Assays : Compare pH-dependent degradation rates (e.g., 1M HCl vs. neutral buffers).
- Isotopic Labeling : Track oxygen exchange using ¹⁸O-water to distinguish hydrolysis pathways.
- Literature Meta-Analysis : Identify outliers in reported half-lives and test hypotheses (e.g., trace metal catalysis) .
Q. What strategies ensure reproducibility in scaled-up synthesis protocols?
- Methodological Answer : Document critical parameters (e.g., mixing efficiency, solvent drying) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. For example:
- Batch Consistency : Monitor intermediates via in-line FTIR or Raman spectroscopy.
- Reactor Design : Use segmented flow reactors to minimize thermal gradients during silylation .
Full experimental details (e.g., reagent lot numbers, equipment calibration) must be disclosed in supplementary materials .
Methodological Notes
- Avoiding Data Gaps : Cross-validate analytical results (e.g., NMR vs. MS) to rule out artifacts .
- Ethical Reporting : Disclose negative results (e.g., failed purification attempts) to guide future studies .
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling to accelerate reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
